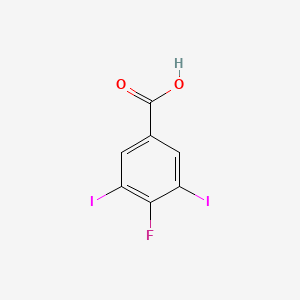
((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane
Übersicht
Beschreibung
((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane: is an organosilicon compound with the molecular formula C11H25ClOSi. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is characterized by the presence of a chloropentyl group attached to a dimethyl-tert-butylsilane moiety, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane typically involves the reaction of 5-chloropentanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Chloropentanol+tert-Butyl(dimethyl)silyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloropentyl group can lead to the formation of the corresponding pentyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the corresponding pentyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is used as a protecting group for alcohols and amines in organic synthesis. It is also employed as an intermediate in the synthesis of more complex organosilicon compounds.
Biology: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also utilized in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible silicon-based compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the manufacture of silicone-based materials.
Wirkmechanismus
The mechanism of action of ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane involves the formation of stable silicon-oxygen bonds, which contribute to its stability and reactivity. The chloropentyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s ability to form stable silicon-based structures makes it valuable in various applications, including drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
- ((5-Chloropentyl)oxy)methylbenzene
- ((5-Chloropentyl)oxy)benzoic acid
- ((5-Chloropentyl)oxy)dimethylsilane
Comparison: ((5-Chloropentyl)oxy)-dimethyl-tert-butylsilane is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to hydrolysis and oxidation compared to similar compounds. Additionally, the dimethylsilane moiety contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
85514-44-9 |
|---|---|
Molekularformel |
C11H25ClOSi |
Molekulargewicht |
236.85 g/mol |
IUPAC-Name |
tert-butyl-(5-chloropentoxy)-dimethylsilane |
InChI |
InChI=1S/C11H25ClOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 |
InChI-Schlüssel |
NMBHLHINPZVQIR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3057750.png)





![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)

![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)

![1-(Difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3057769.png)
